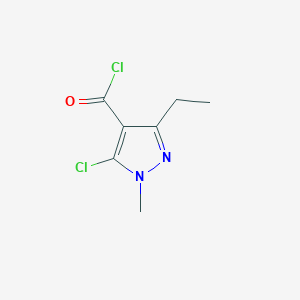

5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride

Description

Table 1: Key Structural Features and Their Implications

The carbonyl chloride group’s electrophilicity enables cross-coupling reactions, while the chlorine atom at position 5 enhances the pyrazole ring’s electron-deficient character, facilitating aromatic substitution. This dual functionality positions the compound as a linchpin in synthesizing heterocyclic libraries for drug discovery.

Positional Isomerism and Electronic Effects in Halogenated Pyrazole Systems

Positional isomerism in halogenated pyrazoles profoundly influences their electronic profiles and reactivity. For this compound, the chlorine atom’s placement at position 5 (rather than 4) alters the compound’s dipole moment and frontier molecular orbitals. Comparative studies of pyrazole isomers reveal that chloro substituents at electron-rich positions (e.g., adjacent to nitrogen) increase aromatic stabilization by 8–12 kcal/mol due to resonance effects.

The compound’s regiochemistry also impacts its participation in cycloaddition reactions. In potassium carbonate-mediated [3 + 2] cycloadditions, multisubstituted pyrazoles form via stepwise mechanisms where the chlorine’s position dictates the transition state’s geometry. For example, 1,3,4-trisubstituted pyrazoles emerge as minor products when steric effects from the ethyl group hinder approach trajectories.

Table 2: Electronic Effects of Substituent Positioning

These insights underscore the delicate balance between electronic and steric factors in designing pyrazole-based intermediates. Recent advances in crystallography, such as single-crystal X-ray diffraction (SCXRD), have resolved bond length alterations caused by substituent positioning—e.g., C=O bonds elongate to 1.21 Å when conjugated to chlorine. Such structural data inform computational models predicting regioselectivity in pyrazole functionalization.

Properties

CAS No. |

128564-58-9 |

|---|---|

Molecular Formula |

C7H8Cl2N2O |

Molecular Weight |

207.05 g/mol |

IUPAC Name |

5-chloro-3-ethyl-1-methylpyrazole-4-carbonyl chloride |

InChI |

InChI=1S/C7H8Cl2N2O/c1-3-4-5(7(9)12)6(8)11(2)10-4/h3H2,1-2H3 |

InChI Key |

FLVUZBIQSGCSPI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN(C(=C1C(=O)Cl)Cl)C |

Origin of Product |

United States |

Preparation Methods

Preparation via Pyrazole Carboxylic Acid Ethyl Ester Intermediate

A patented method describes the preparation of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, which can be further converted to the acyl chloride:

| Step | Reagents & Conditions | Description |

|---|---|---|

| A | 3-ethyl-5-pyrazole carboxylic acid ethyl ester + dimethyl carbonate + K2CO3 + diethylene glycol dimethyl ether, 100–120°C, 8–10 h | Methylation at N-1 position to form 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester |

| B | 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester + concentrated HCl (35–40%) + H2O2 (30–40%) + dichloroethane, 20–30°C dropwise addition, then 50–70°C for 5–7 h | Chlorination at 4-position to form 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester |

After these steps, the ethyl ester can be converted to the acyl chloride by standard chlorination methods (e.g., thionyl chloride treatment).

- Use of dimethyl carbonate as a green methylation reagent instead of toxic dimethyl sulfate.

- Chlorination using HCl and H2O2 avoids sulfonyl chloride reagents, improving safety and reducing toxic byproducts.

- Reaction parameters such as temperature, reagent ratios, and reaction times are optimized for yield and purity.

Preparation via Alkylation and Chlorination of Pyrazole

Another common industrial method involves:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-chloro-3-methylpyrazole + ethyl bromoacetate + base (e.g., K2CO3) | Alkylation at the 3-position to introduce ethyl group |

| 2 | Resulting 4-chloro-3-ethyl-1-methylpyrazole + thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) | Conversion of carboxylic acid or aldehyde intermediate to acyl chloride |

This method is supported by literature describing Vilsmeier-Haack formylation of pyrazolone precursors followed by oxidation and chlorination to yield the acyl chloride.

Reaction Conditions and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Methylation temperature | 100–120°C | Ensures complete N-methylation |

| Chlorination temperature | 20–30°C (addition), 50–70°C (incubation) | Controls reaction rate and selectivity |

| Reagent ratios (HCl:H2O2:ester) | 11–14 : 1–1.5 : 1.1–1.6 (molar) | Optimized for yield and minimal side reactions |

| Reaction time | 8–10 h (methylation), 5–7 h (chlorination) | Sufficient for full conversion |

Conversion to 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride

The final step involves converting the carboxylic acid or ester intermediate to the acyl chloride using chlorinating agents such as:

- Thionyl chloride (SOCl2)

- Phosphorus oxychloride (POCl3)

Typical conditions include refluxing the acid or ester with the chlorinating agent under anhydrous conditions, followed by purification via distillation or recrystallization.

Summary Table of Preparation Methods

Research Findings and Notes

- The use of dimethyl carbonate as a methylating agent is a significant advancement over traditional toxic reagents, improving environmental and safety profiles.

- Chlorination with HCl and H2O2 is a mild and effective alternative to sulfonyl chlorides, minimizing hazardous gas emissions.

- Structural characterization by single-crystal X-ray diffraction confirms the planar pyrazole ring and substitution pattern, essential for verifying product identity.

- Reaction optimization studies highlight the importance of temperature control and reagent molar ratios to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often facilitated by catalysts such as palladium or copper.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under basic or neutral conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Thioesters: Formed by reaction with thiols.

Scientific Research Applications

Applications Overview

| Application Area | Description | Notable Features |

|---|---|---|

| Agricultural Chemistry | Used as an intermediate in the synthesis of herbicides and fungicides. | Effective against various fungal pathogens, improving crop yields and reducing disease incidence. |

| Pharmaceutical Development | Serves as a building block for the synthesis of bioactive compounds with therapeutic potential. | Potential applications in treating inflammatory diseases, infections, and cancer. |

| Material Science | Utilized in the formulation of advanced materials, including coatings and polymers. | Enhances durability and performance due to its unique chemical properties. |

| Analytical Chemistry | Acts as a reagent in analytical methods for detecting other compounds. | Essential for quality control in pharmaceuticals and agrochemicals. |

Agricultural Chemistry

5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride has been extensively studied for its herbicidal and fungicidal properties. Research indicates its effectiveness against several fungal pathogens, such as:

- Pyricularia oryzae (rice blast)

- Rhizoctonia solani (root rot)

- Botrytis cinerea (gray mold)

The compound acts by inhibiting key enzymatic processes within these fungi, leading to reduced spore germination and mycelial growth, thus enhancing crop protection .

Pharmaceutical Development

In the realm of medicinal chemistry, this compound is utilized as an intermediate for synthesizing various bioactive molecules. Its electrophilic nature allows it to react with nucleophiles, facilitating the formation of derivatives that may exhibit antimicrobial, anti-inflammatory, or anticancer activities .

For instance, derivatives synthesized from this compound have shown promising results in preclinical studies targeting specific disease pathways .

Material Science

The unique chemical structure of this compound makes it suitable for formulating advanced materials. Its incorporation into polymers can enhance properties such as thermal stability and mechanical strength, making it valuable in industrial applications .

Mechanism of Action

The mechanism of action of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride and analogous pyrazole derivatives:

Key Findings:

Carbonyl chloride confers higher reactivity than aldehyde or ester groups, enabling rapid acylations under mild conditions.

Electronic Properties :

- Electron-withdrawing groups (e.g., Cl at 5-position, CF₃) increase electrophilicity at the 4-position, but the carbonyl chloride in the target compound surpasses this effect, as seen in its lower activation energy for nucleophilic attacks .

Synthetic Utility :

- Unlike carbaldehydes (used in condensation reactions ), the target compound’s acyl chloride group allows direct coupling with amines or alcohols without catalysts.

- Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate requires harsher conditions for hydrolysis to carboxylic acids, whereas the target compound bypasses this step .

Research Implications

- Crystallographic Studies : SHELX refinement of related pyrazole aldehydes reveals planar pyrazole rings with intramolecular hydrogen bonds , a feature likely conserved in the target compound.

- Database Analysis : Mercury CSD comparisons highlight that ethyl substituents induce distinct packing motifs compared to phenyl or CF₃ analogs, affecting solubility .

- Industrial Relevance : The target compound’s balance of reactivity and stability makes it preferable over less-reactive esters or more volatile trifluoromethyl derivatives in pesticide synthesis .

Biological Activity

5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride (CAS No. 128564-58-9) is a compound belonging to the pyrazole class, which has garnered interest for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C7H8Cl2N2O |

| Molecular Weight | 207.05 g/mol |

| Density | 1.55 g/cm³ |

| Melting Point | 50 °C |

| Boiling Point | 255.4 °C |

Pharmacological Activity

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the pyrazole moiety can inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers . Specifically, the compound's structure allows it to interact with cellular pathways involved in tumor growth and proliferation.

Mechanism of Action

The biological activity of this compound may be attributed to its ability to act as an enzyme inhibitor. It has been shown to interact with specific enzymes that play crucial roles in metabolic pathways, potentially altering their activity and leading to therapeutic effects. The inhibition of these enzymes can result in reduced cell proliferation and increased apoptosis in cancer cells.

Case Studies

-

In Vitro Studies

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant antiproliferative effects. The compound was tested against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, showing IC50 values in the low micromolar range . -

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound in reducing tumor size. In one study, mice treated with the compound showed a marked decrease in tumor growth compared to control groups, suggesting its potential as an effective anticancer agent .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving chlorination and carbonylation processes . Its derivatives are also being explored for enhanced biological activity and specificity against different targets.

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial. The compound has been noted for its potential toxicity, causing burns upon contact with skin or eyes . Therefore, handling precautions must be observed during laboratory synthesis and application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.